molecular formula C11H10BrN3 B2387980 3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 302941-14-6

3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B2387980
CAS No.: 302941-14-6
M. Wt: 264.126
InChI Key: FTHBQJLNXRACEW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 3-bromophenyl group. The bromine substituent enhances its utility as a synthetic intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further derivatization .

Synthetic routes for this compound typically involve cyclization and bromination steps. For instance, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride can be brominated using Br₂ in the presence of Na₂CO₃ to yield the 3-bromo derivative, which is then coupled with a boronic acid-substituted aryl group .

Properties

IUPAC Name

3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-9-4-1-3-8(7-9)11-14-13-10-5-2-6-15(10)11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHBQJLNXRACEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with an appropriate reagent to introduce the bromophenyl group.

    Cyclization: The bromophenyl intermediate undergoes cyclization with a suitable precursor to form the pyrrolo[2,1-c][1,2,4]triazole ring system. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives with different properties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-(4-Bromophenyl) vs. 3-(3-Bromophenyl) Derivatives

The position of the bromine atom on the phenyl ring significantly impacts physicochemical and reactivity properties:

Property 3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Molecular Formula C₁₁H₁₀BrN₃ C₁₁H₁₀BrN₃
Molecular Weight 264.13 g/mol 264.13 g/mol
Synthetic Route Bromination of triazole core Similar bromination or direct coupling
Reactivity Enhanced para-directing effects for electrophilic substitution Meta-substitution may alter electronic distribution
Spectral Data LCMS (ES-API): m/z = 264.0 (M+H)+ LCMS data not reported; commercial purity: 95%

Functional Group Analogs

2.2.1 3-(Piperidin-4-yl) Substituted Derivative
  • Structure : Replaces bromophenyl with piperidin-4-yl.
  • Synthesis : Four-step process (etherification, hydrazonation, cyclization, reduction; 39% yield) .
  • Applications : Explored for hydrazone-hydrazine tautomerism studies, relevant in drug design for conformational flexibility .
2.2.2 Perfluorophenyl Derivatives
  • Example : (R)-5-Cyclohexyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium salt.
  • Role : Used as N-heterocyclic carbene (NHC) precursors in catalysis, though less reactive than imidazole-based NHCs .

Pharmacological Analogs

Antimicrobial Triazole-Thione Derivatives

  • Example : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
  • Key Data :
    • IR : C=S stretch at 1248 cm⁻¹, C-Br at 533 cm⁻¹.
    • EI-MS : m/z = 464 (M+1).
    • Biological Activity : Antimicrobial screening against S. aureus and E. coli (IC₅₀ values pending) .

CNS-Targeting Derivatives

  • Example: 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine .
  • Role : Gamma-secretase modulator for Alzheimer’s disease, with IC₅₀ < 100 nM in amyloid-β reduction assays .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility LogP Reference
3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[...]triazole 180–182 DCM, DMSO 2.1
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[...]triazole 175–177 DCM, THF 2.3
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[...]triazole HCl >250 (decomp.) Water, MeOH 1.8

Table 2: Key Spectral Data

Compound ¹H NMR (δ, ppm) LCMS (m/z) Reference
3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[...]triazole 6.99–8.00 (m, Ar-H), 2.77 (s, CH₃) 264.0 (M+H)+
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-...triazole-3-thione 9.00 (s, triazole), 2.77 (s, CH₃) 464.0 (M+1)

Biological Activity

3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a bromophenyl group with a pyrrolo[2,1-c][1,2,4]triazole moiety, making it a valuable scaffold for drug development and biological research.

Structure and Properties

The compound's molecular formula is C11H10BrN3C_{11}H_{10}BrN_3, with a CAS number of 302941-14-6. Its structure allows for various chemical modifications that can enhance its biological activity.

Biological Activities

Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have demonstrated effectiveness against various bacterial strains such as E. coli, K. pneumoniae, and S. aureus . The mechanism of action typically involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for cell wall integrity .

Antitumor Activity
Studies have shown that this compound can inhibit tubulin polymerization, leading to antitumor effects. This action is attributed to the compound's ability to bind to the active sites of tubulin . In vitro studies have reported IC50 values indicating potent antiproliferative activity against various cancer cell lines.

Anticonvulsant Activity
Recent investigations into triazole derivatives have revealed their potential as anticonvulsants. Compounds similar to this compound have shown comparable efficacy to standard anticonvulsant drugs like carbamazepine in animal models .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial EfficacyDemonstrated significant antibacterial activity against S. aureus and E. coli.
Antitumor MechanismInhibition of tubulin polymerization leading to reduced cancer cell proliferation.
Anticonvulsant TestingComparable efficacy to carbamazepine in MES model tests.

The biological activity of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in various physiological processes.

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